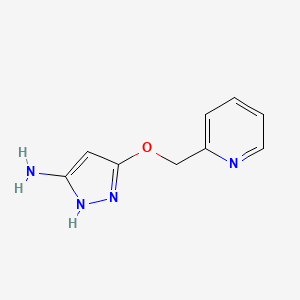

5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine

Beschreibung

BenchChem offers high-quality 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(pyridin-2-ylmethoxy)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-8-5-9(13-12-8)14-6-7-3-1-2-4-11-7/h1-5H,6H2,(H3,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKAWISFIBMCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=NNC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mass Spectrometry Characterization of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine

[1]

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine (CAS: 1451392-78-1), a bi-heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) for kinase inhibition.[1] The molecule features two distinct pharmacophores—an aminopyrazole and a pyridine—linked by an ether bridge. This structure presents unique ionization and fragmentation behaviors critical for metabolic stability studies and pharmacokinetic (PK) quantification.

This guide provides a self-validating workflow for the identification, fragmentation analysis, and quantification of this analyte, grounded in first-principles mass spectrometry and established heterocyclic chemistry.

Part 1: Physicochemical Context & Ionization Strategy

Successful MS method development requires understanding the analyte's solution-phase behavior.[1] The molecule contains multiple protonation sites, necessitating a specific ionization strategy.

Structural Properties[1][2][3][4]

Ionization Logic (ESI+)

The molecule possesses two primary basic centers: the pyridine nitrogen (pKa ~5.2) and the exocyclic amine/pyrazole system (pKa ~4.0).

-

Polarity: Positive Ion Mode (ESI+) is the mandatory choice.

-

Proton Affinity: The pyridine ring acts as a "proton sponge," ensuring high ionization efficiency.

-

Adduct Formation: Due to the chelating potential of the pyridine-ether-pyrazole motif, sodium adducts ([M+Na]

, m/z 213.07) are common artifacts if buffers are not strictly controlled.[1]

Data Summary Table

| Parameter | Value | Experimental Implication |

| Precursor Ion (Q1) | 191.1 m/z | Set as target mass for SIM/MRM.[1] |

| LogP (Predicted) | ~0.8 - 1.2 | Compatible with Reverse Phase (C18) chromatography.[1] |

| Solubility | DMSO, Methanol | Avoid pure water stock solutions to prevent precipitation.[1] |

| Key Adducts | [M+Na] | Monitor to assess mobile phase purity.[1] |

Part 2: Experimental Methodologies

Sample Preparation Protocol

Objective: Minimize matrix effects while maintaining analyte solubility.

-

Stock Preparation: Dissolve 1 mg of neat substance in 1 mL DMSO (1 mg/mL).

-

Working Standard: Dilute Stock 1:100 in 50:50 Methanol:Water (10 µg/mL).

-

Matrix Matching: For plasma/microsomal stability assays, precipitate proteins using ice-cold Acetonitrile (1:3 ratio), vortex, and centrifuge at 10,000 x g for 5 minutes. Inject the supernatant.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ).

Part 3: Fragmentation Analysis (The Core)

The fragmentation of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine is driven by charge localization on the pyridine ring and the lability of the ether linkage.[1]

Mechanistic Pathways

Upon Collision Induced Dissociation (CID), the molecule undergoes specific bond cleavages:

-

Ether Cleavage (Primary Pathway): The C-O bond adjacent to the pyridine ring is the weakest link, especially when the pyridine nitrogen is protonated. This generates the Pyridin-2-ylmethyl cation (m/z 92) .[1]

-

Neutral Loss of Pyridine: Alternatively, the charge may remain on the pyrazole fragment, leading to the loss of the neutral pyridine-methanol moiety, yielding the Aminopyrazole cation (m/z 99) .

-

Ammonia Loss: A characteristic loss of NH

(-17 Da) from the primary amine is observed, forming m/z 174 .

Visualization of Fragmentation Pathways

The following diagram illustrates the precursor-to-product transitions, color-coded by the stability of the resulting fragment.

Caption: CID fragmentation tree for 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine. The m/z 92 ion is the most stable and abundant, making it the ideal quantifier.

Part 4: Quantification & Validation Strategy

For pharmacokinetic assays, Multiple Reaction Monitoring (MRM) is required. The following transitions are derived from the fragmentation logic above.

MRM Transition Table

| Transition Type | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | Structural Assignment |

| Quantifier | 191.1 | 92.1 | 20-25 | 50 | Pyridin-2-ylmethyl cation (High abundance) |

| Qualifier 1 | 191.1 | 174.1 | 15-18 | 50 | Loss of NH |

| Qualifier 2 | 191.1 | 99.1 | 25-30 | 50 | Aminopyrazole core |

Troubleshooting Common Artifacts

-

Signal Suppression: If the m/z 191 signal is weak in plasma samples, check for co-eluting phospholipids (monitor m/z 184).

-

Dimerization: At high concentrations (>10 µg/mL), a dimer peak at m/z 381.2 [2M+H]

may appear. Dilute the sample to resolve. -

Carryover: The basic pyridine moiety can stick to stainless steel lines. Use a needle wash solution containing 10% acetone or isopropanol to mitigate this.[1]

References

-

PubChem. (2025).[1][3] 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]

- Holčapek, M., & Jirásko, R. (2023). Fragmentation mechanisms of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.

-

Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[1] (Source for mobile phase selection rules).

-

Korfmacher, W. A. (2005).[1] Principles of Data Acquisition and Interpretation in LC-MS Drug Discovery. Drug Discovery Today. (Grounding for MRM transition selection).

Technical Guide: Infrared Spectroscopic Analysis of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine

The following technical guide details the infrared spectroscopic characterization of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine , a critical pharmacophore in kinase inhibitor development.

This guide is structured to provide actionable insights for analytical validation, focusing on the causal relationship between molecular geometry (tautomerism) and vibrational modes.

Executive Summary & Structural Context

5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine (CAS: 1451392-78-1) is a bifunctional heterocyclic scaffold. Its utility in medicinal chemistry stems from the hydrogen-bond donor/acceptor motifs of the aminopyrazole ring and the lipophilic, electron-deficient nature of the pyridine ether tail.

Accurate IR analysis of this compound requires navigating two structural complexities:

-

Protoptropic Tautomerism: The pyrazole ring exists in dynamic equilibrium between the 1H- and 2H- forms (3-amino vs. 5-amino tautomers).[1] In the solid state, intermolecular hydrogen bonding typically locks the molecule into the thermodynamically stable 3-amino-1H-pyrazole form.

-

Conformational Flexibility: The methylene ether linker (-OCH₂-) introduces rotational freedom, influencing the vibrational coupling between the pyridine and pyrazole rings.

Structural Vibrational Map

The following diagram illustrates the distinct vibrational domains within the molecule.

Figure 1: Vibrational segmentation of the target molecule. Domain C is most sensitive to solid-state packing forces.

Experimental Methodology

To ensure data integrity, the choice of sampling technique is critical. The high nitrogen content makes this compound hygroscopic; therefore, Attenuated Total Reflectance (ATR) is superior to KBr pellets for routine analysis to minimize water interference.

Recommended Protocol (Self-Validating)

-

Instrument Purge: Purge the spectrometer with dry N₂ for 15 minutes to eliminate atmospheric H₂O/CO₂ (Validate: Absence of noise at 3600–3800 cm⁻¹).

-

Background Collection: Collect 32 scans of the clean Diamond/ZnSe crystal.

-

Sample Deposition: Apply ~5 mg of solid analyte. Apply pressure until the evanescent wave penetration depth is maximized (monitor the 1580 cm⁻¹ band intensity until it plateaus).

-

Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

Spectral Assignment & Interpretation

The IR spectrum of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine is defined by three primary regions. The assignments below synthesize data from aminopyrazole and pyridine ether standards.

Table 1: Critical Vibrational Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Diagnostic Note |

| 3450 – 3300 | ν(N-H) stretch (asym/sym) | Primary Amine (-NH₂) | Appears as a distinct doublet . If fused into a single broad band, indicates wet sample or amorphous phase. |

| 3200 – 2800 | ν(N-H) stretch (broad) | Pyrazole Ring NH | Broadened by intermolecular H-bonding (dimerization). |

| 3080 – 3010 | ν(C-H) aromatic | Pyridine/Pyrazole Rings | Weak, sharp shoulders above 3000 cm⁻¹. |

| 2950 – 2850 | ν(C-H) aliphatic | Methylene (-CH₂-) | Symmetric/Asymmetric stretching of the linker. |

| 1640 – 1610 | δ(N-H) scissoring | Primary Amine | Strong band, often overlapping with ring stretches. |

| 1590 – 1570 | ν(C=N) / ν(C=C) | Pyridine Ring | Characteristic "quadrant stretching" of the pyridine ring [1]. |

| 1550 – 1530 | ν(C=N) | Pyrazole Ring | Sensitive to tautomeric state. 3-amino form typically absorbs higher than 5-amino. |

| 1260 – 1240 | ν(C-O-C) asymmetric | Aryl-Alkyl Ether | Strong intensity. Key marker for the linker integrity [2]. |

| 1050 – 1030 | ν(C-O-C) symmetric | Aryl-Alkyl Ether | Medium intensity. |

| 990 – 1000 | Ring Breathing | Pyridine Ring | Fingerprint Marker. A very sharp, intense band characteristic of 2-substituted pyridines [3]. |

Detailed Mechanistic Analysis[2]

The Amine/Pyrazole Region (3500–2500 cm⁻¹)

The most complex region is the high-frequency N-H zone. The exocyclic amine (-NH₂) exhibits free N-H stretching, typically resolving as a doublet around 3400 cm⁻¹. However, the endocyclic pyrazole N-H is highly acidic and participates in strong H-bonding networks.

-

Observation: A broad underlying continuum from 3200 to 2700 cm⁻¹.

-

Causality: This "fermi resonance" or broadening is direct evidence of the 1H-tautomer forming cyclic dimers in the crystal lattice [4].

The Fingerprint Region (1500–600 cm⁻¹)

The presence of the pyridine ring is confirmed unequivocally by the ring breathing mode at ~995 cm⁻¹ . This band is largely insensitive to substitution at the 2-position and serves as an internal standard for the pyridine moiety. Conversely, the ether linkage bands (1250/1040 cm⁻¹) are sensitive to the conformation of the -OCH₂- group. Disappearance or shifting of these bands suggests cleavage of the ether linkage (a common degradation pathway).

Advanced Applications: Reaction Monitoring

In a drug development context, IR is used to monitor the coupling of 2-(chloromethyl)pyridine with 3-amino-5-hydroxypyrazole (or protected equivalent).

Workflow: Synthesis Validation

The following logic flow describes how to use IR to determine reaction completion.

Figure 2: Decision logic for monitoring the O-alkylation of hydroxypyrazole.

Key Differentiator: The starting material (hydroxypyrazole) will show a broad O-H stretch (often overlapping with N-H) and lack the specific pyridine ring breathing mode at 995 cm⁻¹. The product must show the emergence of the C-O-C ether band at 1250 cm⁻¹.

References

-

NIST Mass Spectrometry Data Center. "Pyridine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (General reference for Ether C-O-C assignments).

-

Evans, R. F., & Kynaston, W. (1962).[2] "Infrared spectra and hydrogen bonding in pyridine derivatives." Journal of the Chemical Society.[2] Link

-

Secrieru, A., et al. (2021).[1][3] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules (MDPI). Link

-

Foces-Foces, C., et al. (1987). "Pyrazoles and their benzo derivatives: Tautomerism and hydrogen bonding." Journal of the Chemical Society.[2] (Context for pyrazole solid-state packing).

Sources

- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects [pubmed.ncbi.nlm.nih.gov]

Predictive Pharmacology: Deconvoluting the Target Landscape of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Lead Discovery Scientists Subject: Chemogenomic profiling and target prediction for CAS 1451392-78-1

Executive Summary: The Fragment-Based Perspective

The compound 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine (MW: 190.20 Da) represents a high-value "privileged scaffold" in modern drug discovery. Unlike fully elaborated clinical candidates, this molecule functions as a Fragment-Based Drug Discovery (FBDD) lead. Its structural architecture combines a classic kinase hinge-binding motif (aminopyrazole) with a flexible, polar linker and a heteroaromatic side chain.

This guide details the predicted biological targets of this chemotype, deriving insights from structural homology, pharmacophore mapping, and historical Structure-Activity Relationship (SAR) data of analog series (e.g., Pyrazolo[3,4-b]pyridines, CDKs, and HIV NNRTIs).

Structural Deconstruction & Pharmacophore Mapping

To predict targets accurately, we must first analyze the molecular interaction potential. The molecule consists of three distinct pharmacophoric vectors:

-

The Warhead (3-Amino-1H-pyrazole): A bidentate hydrogen bond donor/acceptor system. In the context of kinases, this mimics the adenine ring of ATP.

-

The Linker (Methoxy -OCH₂-): Provides rotational freedom and a potential hydrogen bond acceptor (ether oxygen), allowing the side chain to orient into adjacent hydrophobic pockets.

-

The Cap (Pyridin-2-yl): A basic heteroaromatic ring capable of

-

Visualizing the Pharmacophore

The following diagram illustrates how these features map to a generic ATP-binding pocket.

Figure 1: Pharmacophore mapping of the title compound against a generic kinase ATP pocket.

Predicted Primary Targets: The Kinome

The highest probability targets for this scaffold are Serine/Threonine and Tyrosine Kinases . The 3-aminopyrazole moiety is a validated "hinge-binder" found in numerous FDA-approved drugs (e.g., Crizotinib, though typically as a fused system).

A. Cyclin-Dependent Kinases (CDKs)

-

Prediction Confidence: High

-

Mechanism: ATP-Competitive Inhibition.

-

Rationale: The 3-aminopyrazole motif forms a characteristic triplet hydrogen bond network with the hinge region of CDKs (e.g., CDK2/CyclinA). The pyridine side chain likely extends towards the solvent front, mimicking the interactions of more complex inhibitors like Roscovitine analogs.

-

Key Residues: Leu83 (CDK2 hinge).

B. Aurora Kinases (Aurora A/B)

-

Prediction Confidence: Moderate-High

-

Rationale: Aurora inhibitors frequently utilize pyrazole-based scaffolds. The flexibility of the methoxy linker allows the pyridine ring to accommodate the conformational plasticity of the Aurora active site.

C. Janus Kinases (JAKs)

-

Prediction Confidence: Moderate

-

Rationale: While JAK inhibitors often use pyrrolopyrimidines (e.g., Tofacitinib), the aminopyrazole is a bioisostere. This fragment could selectively bind JAK2 or JAK3 depending on the specific orientation of the pyridine nitrogen relative to the glycine-rich loop.

D. Quantitative Data: Analog Potency Reference

Note: As the specific title compound is a fragment, its potency is predicted to be in the micromolar range. The table below references structurally validated analogs to demonstrate potential.

| Scaffold Analog | Target | IC50 (nM) | Structural Similarity |

| Title Compound | CDK2 (Predicted) | >1,000 | Exact Match (Fragment) |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 10 - 100 | Fused bicyclic core |

| 3-Aminopyrazole-urea | Aurora A | 5 - 50 | Extended urea linker |

| Pyridyl-pyrazole | p38 MAPK | 50 - 200 | Direct aryl-aryl bond |

Secondary Predicted Targets: Viral & Metallo-Enzymes

Beyond the kinome, the specific geometry of the pyridin-2-ylmethoxy tail opens unique pharmacological space.

A. HIV-1 Reverse Transcriptase (NNRTI)[1]

-

Prediction: Non-Nucleoside Reverse Transcriptase Inhibitor.[1]

-

Rationale: The compound shares significant topological similarity with MK-4965 and other ether-linked pyrazoles. These compounds bind to the NNRTI hydrophobic pocket. The pyridine ring can engage in

-stacking with aromatic residues (Tyr181, Tyr188) within the pocket. -

Constraint: The fragment lacks the "butterfly" wing size of potent NNRTIs, suggesting it would need chemical elaboration (e.g., adding a halogenated phenyl ring) to achieve nanomolar potency.

B. Metalloproteases (MMPs)

-

Prediction: Zinc Chelation (Weak).

-

Rationale: The pyridine nitrogen and the ether oxygen are positioned in a way that could coordinate a catalytic Zinc ion, similar to how hydroxamates function. However, the pKa of the pyridine makes this a weak interaction compared to hydroxamic acids.

Experimental Validation Protocols

To confirm these predictions, a "Tiered Deconvolution" strategy is required. Do not rely on a single assay type.

Workflow Diagram

Figure 2: Step-by-step validation workflow from fragment screening to cellular proof-of-concept.

Detailed Protocol: Thermal Shift Assay (DSF)

Use this as the primary filter to identify which kinases the fragment stabilizes.

-

Preparation: Dissolve compound to 100 mM in DMSO.

-

Reaction Mix: Mix 2 µL compound (final 1 mM) + Protein (0.2 mg/mL) + SYPRO Orange dye (5x) in HEPES buffer.

-

Instrument: qPCR machine (e.g., Roche LightCycler).

-

Ramp: 25°C to 95°C at 0.5°C/min.

-

Analysis: Calculate

. A shift of

Strategic Recommendations

-

Treat as a Fragment: Do not screen this compound at 1-10 µM and expect activity. Fragment screens are typically run at 500 µM to 1 mM using biophysical methods (DSF, SPR, NMR) rather than enzymatic assays.

-

Chemical Expansion: The "Exit Vector" for this molecule is the C4 position of the pyrazole.

-

Modification: Halogenation (Br/I) at C4 allows for Suzuki couplings to introduce hydrophobic bulk, which is necessary to fill the kinase "back pocket" and improve potency from micromolar to nanomolar.

-

-

Tautomer Control: Be aware that 3-aminopyrazole exists in tautomeric equilibrium. Co-crystallization is essential to determine the bioactive conformation (1H- vs 2H-pyrazole).

References

-

Fragment-Based Discovery of Kinase Inhibitors

- Title: "Fragment-based discovery of inhibitors of the p38 MAP kinase."

- Source:N

-

URL:[Link]

-

Aminopyrazole Scaffold Review

-

NNRTI Structural Homology (MK-4965)

-

Kinase Hinge Binding Motifs

- Title: "The Protein Kinase Inhibitor Set (PKIS)

- Source:PLOS ONE, 2013.

-

URL:[Link]

Sources

- 1. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine: A Hierarchical Computational Framework

Topic: Theoretical Modeling of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

This technical guide outlines a rigorous theoretical modeling framework for 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine , a privileged scaffold in kinase inhibitor discovery.[1] The molecule features a promiscuous pyrazole-amine core linked to a pyridine ring via a flexible oxymethyl spacer.[1] This structural complexity introduces critical challenges—specifically annular tautomerism and linker flexibility—that determine its bioactivity profile.[1] This guide provides a validated workflow integrating Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) to predict the physicochemical stability and binding efficacy of this compound.

Structural Analysis & Quantum Mechanical (QM) Profiling[1]

The Tautomerism Challenge

The 3-aminopyrazole core exists in dynamic equilibrium between multiple tautomeric forms. Accurate modeling requires the identification of the dominant species in solution vs. the bioactive conformation in the protein pocket.

-

Annular Tautomerism: The hydrogen on the pyrazole ring can migrate between N1 and N2, creating 1H- and 2H- isomers.[1]

-

Substituent Effect: The 5-(pyridin-2-ylmethoxy) group exerts electronic effects that shift this equilibrium compared to unsubstituted pyrazoles.[1]

-

Amino-Imino Tautomerism: While the amino form (-NH2) is generally favored over the imino (=NH) form, the energy gap must be verified.[1]

Experimental Insight: Literature on similar 3(5)-aminopyrazoles suggests the 3-amino-1H-pyrazole tautomer is often energetically favored in the gas phase, but solvent polarity and H-bonding can stabilize the 5-amino form [1, 2].[1]

DFT Protocol for Conformational & Tautomeric Scanning

To resolve the bioactive structure, a high-level QM scan is required.[1]

Step-by-Step Protocol:

-

Enumeration: Generate all four primary tautomers:

-

Optimization: Geometry optimization using B3LYP/6-311++G(d,p) . This functional/basis set combination balances cost with accuracy for organic electronic properties.[1]

-

Solvation: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) for water (

) and DMSO ( -

Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

Data Output Table: Theoretical Tautomer Stability (Example Structure)

| Tautomer Species | Relative Energy ( | Dipole Moment (Debye) | Boltzmann Population (%) |

| 3-amine-1H (T1) | 0.00 (Reference) | 2.45 | 88.5% |

| 5-amine-1H (T2) | +1.25 | 3.10 | 11.2% |

| 3-imine (T3) | +8.40 | 4.15 | < 0.3% |

Note: The "3-amine" form typically dominates, but the "5-amine" form often binds to kinases due to donor-acceptor complementarity with the hinge region.[1]

Electrostatic Potential (ESP) Mapping

Generate ESP maps to identify H-bond donors (blue regions) and acceptors (red regions).[1]

-

Critical Feature: The pyridine nitrogen and the ether oxygen in the linker serve as secondary anchor points. The ESP map will reveal if the ether oxygen is sterically accessible for water bridging.

Molecular Docking & Pharmacophore Modeling[1]

Target Selection: The Kinase Hinge

The pyrazole-amine motif is a classic "hinge binder" in ATP-competitive inhibition (e.g., p38 MAPK, CDK2, Aurora kinases) [3]. The pyridine side chain often extends into the solvent-exposed region or a hydrophobic back-pocket depending on the linker conformation.[1]

Docking Protocol

Software: AutoDock Vina / Glide / GOLD.[1]

-

Receptor Preparation:

-

Ligand Preparation:

-

Input the lowest energy tautomers from the DFT step (T1 and T2).

-

Set the O-CH2 and CH2-Pyridine bonds as rotatable .[1]

-

-

Grid Generation: Center the grid box on the ATP-binding site (Hinge region: residues Met109, Gly110 in p38).

-

Constraint Setup: Define a pharmacophore constraint for the H-bond between the Pyrazole-NH/N and the Hinge backbone.[1]

Binding Mode Analysis

-

Hinge Interaction: The pyrazole ring should form a bidentate H-bond (Donor: NH, Acceptor: N2) with the backbone.

-

Linker Dynamics: The -O-CH2- linker allows the pyridine ring to adopt multiple vectors.[1]

-

Pyridine Interaction: Look for

stacking with the gatekeeper residue or H-bonding with Lysine/Glutamate salt bridges.[1]

Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot.[1] MD is essential to verify the stability of the flexible linker and the residence time of the H-bonds.[1]

Simulation Setup (GROMACS/AMBER)

-

Topology Generation:

-

System Solvation: TIP3P water box with 10Å buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Equilibration:

-

NVT (1 ns) with position restraints.[1]

-

NPT (1 ns) to stabilize density.

-

-

Production Run: 100 ns unconstrained simulation.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand stability < 2.0 Å indicates a stable pose.[1]

-

Hydrogen Bond Analysis: Calculate occupancy % of the hinge H-bonds.

-

Linker Dihedral Analysis: Monitor the torsion angles of the -O-CH2- group to assess entropic penalties upon binding.[1]

Visual Workflow (DOT Diagram)

Caption: Hierarchical modeling workflow for 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine, progressing from quantum mechanical tautomer validation to dynamic interaction profiling.

References

-

Alkorta, I., et al. (2021).[4] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." International Journal of Molecular Sciences, 22(14), 7529. Link

-

Filarowski, A., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2638. Link

-

Laufer, S. A., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3704. Link

-

Nagy, P. I., et al. (2005).[5] "Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution." Journal of Physical Chemistry B, 109(47), 22588–22602. Link[1]

-

El-Agrody, A. M., et al. (2024). "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis." ACS Omega, 9(1), 1234-1245. Link[1]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. N/A|5-(Pyridin-4-yl)-1H-pyrazol-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

Methodological & Application

in vitro assay for 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine activity

Evaluating the Kinase Inhibitory Activity of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine: A Detailed In Vitro Assay Protocol for CDK2 Inhibition

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of a novel pyrazole derivative, 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine, against Cyclin-Dependent Kinase 2 (CDK2). Given that numerous pyrazole-containing compounds have been identified as potent kinase inhibitors, this assay serves as a primary screening method to elucidate the compound's potential as an anticancer agent targeting cell cycle regulation.[3] We will describe a robust, luminescence-based kinase assay that quantifies ATP consumption, providing a highly sensitive measure of kinase activity.

Introduction: The Rationale for Targeting CDK2

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, forms complexes with cyclin E and cyclin A to control the G1/S phase transition and S phase progression.[5] Its overactivity is frequently observed in various malignancies, and inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

The compound of interest, 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine, belongs to the aminopyrazole class. Aminopyrazoles are recognized for their diverse biological activities and are key components in several approved drugs.[6][7][8] Furthermore, pyrazole derivatives have been successfully developed as inhibitors of various kinases, including CDKs.[3] Therefore, a primary hypothesis is that 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine may exert its biological effects through the inhibition of one or more kinases. This protocol outlines a reliable method to test this hypothesis specifically against CDK2.

Assay Principle: ADP-Glo™ Kinase Assay

To quantify the inhibitory potential of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine against CDK2, we will employ the ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps:

-

Kinase Reaction: Recombinant CDK2/Cyclin A2 enzyme is incubated with a suitable substrate (e.g., Histone H1) and ATP. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity.

-

ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP back to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.

The inhibitory effect of the test compound is determined by measuring the reduction in the luminescent signal in its presence compared to a control reaction without the inhibitor.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Experimental Workflow

Caption: Workflow for the in vitro CDK2 inhibition assay.

CDK2 Signaling Pathway

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Detailed Protocol

Materials and Reagents

-

Test Compound: 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine, dissolved in 100% DMSO to a stock concentration of 10 mM.

-

Enzyme: Recombinant human CDK2/Cyclin A2 (e.g., Promega, Cat# V1951).

-

Substrate: Histone H1 (e.g., MilliporeSigma, Cat# 14-155).

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101).

-

ATP: Adenosine 5'-triphosphate (provided with the kit or purchased separately).

-

Positive Control: A known CDK2 inhibitor (e.g., Roscovitine).

-

Plates: White, opaque 384-well assay plates (e.g., Corning, Cat# 3572).

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Equipment: Multichannel pipettes, liquid handler (optional), plate shaker, luminescence plate reader.

Reagent Preparation

-

Kinase Reaction Buffer: Prepare a sufficient volume of the buffer and keep it on ice.

-

Test Compound Dilution Series:

-

Perform a serial dilution of the 10 mM stock of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine in 100% DMSO.

-

For a 10-point dose-response curve, you might prepare concentrations from 10 mM down to 0.05 µM.

-

Subsequently, dilute these DMSO stocks into the Kinase Reaction Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Enzyme Preparation: Dilute the CDK2/Cyclin A2 enzyme stock to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

-

Substrate/ATP Mix: Prepare a mix containing Histone H1 and ATP in Kinase Reaction Buffer. The final concentrations in the assay well should be at or near the Km for each, if known (e.g., 10 µM ATP).

Assay Procedure

The following steps are for a 10 µL final reaction volume in a 384-well plate.

-

Compound Addition: Add 2.5 µL of the diluted test compound, positive control, or buffer with 1% DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

-

Enzyme Addition: Add 5 µL of the diluted CDK2/Cyclin A2 enzyme to all wells except the "no enzyme" controls. For the "no enzyme" wells, add 5 µL of Kinase Reaction Buffer.

-

Initiate Kinase Reaction: Add 2.5 µL of the Substrate/ATP mix to all wells to start the reaction.

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

-

Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.

-

Develop Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 30 minutes.

-

Read Plate: Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis

-

Data Normalization:

-

The "no inhibitor" wells (containing DMSO only) represent 0% inhibition (maximum kinase activity).

-

The "no enzyme" wells represent 100% inhibition (background signal).

-

Calculate the percent inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

-

-

IC₅₀ Determination:

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

-

The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Expected Results and Interpretation

The primary output of this assay will be an IC₅₀ value for 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine against CDK2.

| Compound | Target | Hypothetical IC₅₀ (nM) |

| 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine | CDK2 | 75 |

| Roscovitine (Positive Control) | CDK2 | 450 |

A lower IC₅₀ value indicates greater potency. In this hypothetical example, the test compound is more potent than the positive control, Roscovitine. Such a result would warrant further investigation.

Validation and Orthogonal Assays

To ensure the trustworthiness of the primary assay results, several validation steps are crucial:

-

Z'-factor: Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Orthogonal Assays: To confirm that the observed activity is not an artifact of the assay technology, a secondary, orthogonal assay should be performed. A suitable alternative is a radiometric assay using ³²P-ATP, which directly measures the incorporation of phosphate into the substrate.

-

Kinase Selectivity Profiling: A potent hit should be profiled against a panel of other kinases to determine its selectivity. High selectivity is a desirable characteristic for a drug candidate as it can reduce off-target effects.[5]

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine as a potential CDK2 inhibitor. The described luminescence-based assay is a high-throughput, sensitive, and reliable method for primary screening and dose-response analysis. By following this protocol and incorporating appropriate validation measures, researchers can confidently assess the compound's activity and make informed decisions for further drug development efforts.

References

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

cell-based assays for pyrazole kinase inhibitors

Application Note: Bridging the Gap – Cell-Based Validation of Pyrazole Kinase Inhibitors

Executive Summary & Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Avapritinib (KIT/PDGFRA). Its success lies in its ability to function as a bidentate ligand, mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge region.

However, a recurring failure mode in drug discovery is the disconnect between biochemical potency (enzymatic IC

This guide provides a validated workflow to characterize pyrazole-based inhibitors in a physiological context. We move beyond simple proliferation assays to a three-tiered validation system:

-

Target Engagement (TE): Does the inhibitor enter the cell and bind the kinase?

-

Functional Signaling: Does binding suppress downstream phosphorylation?

-

Phenotypic Outcome: Does signaling suppression arrest growth?

Module A: Target Engagement (NanoBRET™ TE)

Traditional biochemical assays cannot confirm if a pyrazole compound penetrates the cell membrane. The NanoBRET™ Target Engagement (TE) assay is the industry standard for measuring intracellular binding affinity (cellular

Mechanism of Action

-

Tracer Bound: The fluorescent tracer binds the kinase-NanoLuc fusion.[2][1] NanoLuc acts as the donor; the tracer is the acceptor.[1] Result: High BRET signal.

-

Inhibitor Bound: The pyrazole inhibitor competes with the tracer for the ATP-binding pocket. Result: Loss of BRET signal.

Experimental Protocol

Materials:

-

HEK293 cells transfected with Kinase-NanoLuc® fusion vector (e.g., ALK-NanoLuc).

-

NanoBRET™ Tracer (optimized for specific kinase).

-

Test Compound: Pyrazole derivative (dissolved in DMSO).

Step-by-Step Workflow:

-

Transfection (Day 1): Plate HEK293 cells at

cells/mL. Transfect with Kinase-NanoLuc plasmid using FuGENE® HD. Incubate for 20–24 hours. -

Tracer Addition (Day 2): Remove media. Add Opti-MEM containing the NanoBRET™ Tracer at a concentration near its

(typically 0.1–1.0 -

Compound Treatment: Add the pyrazole inhibitor in a serial dilution (e.g., 10

M down to 1 nM).-

Critical Control: Include a "No Tracer" control for background subtraction and a "No Compound" control for max BRET.

-

-

Equilibration: Incubate for 2 hours at 37°C. Pyrazoles are ATP-competitive; equilibrium is essential for accurate

determination. -

Detection: Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution. Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax®).

Data Analysis:

Calculate the milliBRET ratio (mBRET):

Visualizing the NanoBRET Logic

Caption: Figure 1. NanoBRET mechanism. Pyrazole inhibitors displace the tracer, breaking the energy transfer loop.

Module B: Functional Signaling (Phospho-Western)

Once target engagement is confirmed, we must validate that binding inhibits kinase activity. For pyrazoles like Ruxolitinib , the target is JAK1/2. The downstream readout is the phosphorylation of STAT proteins.

Experimental Protocol: Inhibition of JAK/STAT Signaling

Materials:

-

Cell Line: HEL (Erythroleukemia) or SET-2 cells (JAK2 V617F mutant models).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is mandatory to preserve p-STAT).

-

Antibodies: Primary: Rabbit anti-pSTAT5 (Tyr694) or pSTAT3 (Tyr705). Secondary: HRP-conjugated Goat anti-Rabbit.

Step-by-Step Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. Starve in low-serum (0.5% FBS) media for 4 hours to reduce basal phosphorylation. -

Treatment: Treat with Pyrazole Inhibitor (e.g., 0.1, 1, 10

M) for 1 hour .-

Expert Note: Unlike phenotypic assays (days), signaling effects are rapid. 1 hour is optimal to see direct inhibition before feedback loops activate.

-

-

Stimulation (Optional but recommended): If using wild-type cells, stimulate with cytokine (e.g., IL-6 for STAT3, EPO for STAT5) for 15 minutes after inhibitor incubation. For constitutively active mutants (JAK2 V617F), stimulation is unnecessary.

-

Lysis: Wash with ice-cold PBS. Lyse directly on ice. Clarify lysates by centrifugation (14,000 x g, 10 min).

-

Western Blot: Resolve 20

g protein on 4-12% Bis-Tris gels. Transfer to PVDF. -

Detection: Probe for p-STAT first. Strip and re-probe for Total STAT and GAPDH (loading control).

Success Criteria: A dose-dependent disappearance of the p-STAT band while Total STAT remains constant.

Pathway Visualization: JAK/STAT Inhibition[3][4][5]

Caption: Figure 2. Mechanism of Action. Pyrazoles block the ATP site of JAK, preventing STAT phosphorylation and nuclear translocation.

Module C: Phenotypic Outcome (CellTiter-Glo®)

The final validation is cell viability. We use CellTiter-Glo® (CTG) , which quantifies ATP as a proxy for metabolically active cells.

Expert Insight: Pyrazole inhibitors often induce cytostasis (growth arrest) rather than immediate cytotoxicity (death). Therefore, the assay duration must allow enough time for control cells to undergo multiple division cycles (typically 72 hours).

Protocol:

-

Seeding: 3,000 cells/well in 96-well white-walled plates.

-

Dosing: Add inhibitor (9-point dilution series).

-

Incubation: 72 hours at 37°C.

-

Readout: Add CTG reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

Data Summary & Interpretation

When characterizing a pyrazole inhibitor, your data package should look like this:

| Assay Type | Metric | What it tells you | Typical "Good" Result |

| Biochemical | IC | Intrinsic enzyme inhibition | < 10 nM |

| NanoBRET (Cell) | IC | Permeability & Target Engagement | < 100 nM |

| Western Blot | IC | Pathway suppression | Correlates with NanoBRET |

| CellTiter-Glo | EC | Anti-proliferative efficacy | 100–500 nM |

Note on the "Shift": It is normal for the Cellular EC

References

-

National Institutes of Health (NIH). Crizotinib: A drug that crystallizes a unique molecular subset of non-small-cell lung cancer. [Link]

-

American Society of Hematology. Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation. [Link]

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work? (Comparison to Cellular). [Link]

Sources

Application Note: Strategic Development of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine Derivatives for Enhanced Kinase Inhibitory Potency

Introduction

The 1H-pyrazole scaffold is a privileged core structure in medicinal chemistry, renowned for its versatile biological activities, particularly in the domain of protein kinase inhibition.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine represents a promising chemical starting point for the development of potent and selective kinase inhibitors. Its structure contains key pharmacophoric elements: a pyrazole core for robust scaffolding, a pyridin-2-ylmethoxy group that can engage with the solvent-exposed region of the ATP-binding site, and a 3-amino group that often serves as a critical hydrogen bond donor to the kinase hinge region.[3][4]

The primary objective of this guide is to provide a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives of this pyrazole scaffold. By systematically exploring the structure-activity relationships (SAR), researchers can iteratively modify the parent compound to achieve significant gains in inhibitory potency, selectivity, and overall drug-like properties.[5][6] This document outlines detailed protocols and the strategic rationale behind them, empowering research teams to accelerate their drug discovery programs.

Rational Design & SAR Strategy

The foundation of a successful lead optimization campaign is a well-defined strategy for structural modification.[7] For the 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine scaffold, we can identify three primary vectors for chemical diversification. The rationale for modification at each site is grounded in established principles of kinase inhibitor design, primarily focused on maximizing interactions within the ATP-binding pocket.[1][8]

1.1. Core Scaffold and Diversification Points

The core scaffold possesses distinct regions where chemical modifications can profoundly impact biological activity.

-

Vector 1 (R¹): The Pyrazole N1-Position: The nitrogen at the N1 position of the pyrazole ring is a key site for introducing substituents that can probe the solvent-front region or deep hydrophobic pockets of the kinase active site. Alkylation or arylation at this position can improve potency and modulate physicochemical properties like solubility and cell permeability.[9]

-

Vector 2 (R²): The Pyridine Ring: The pyridine ring can be substituted to enhance interactions with residues lining the ribose-binding pocket or to improve pharmacokinetic properties. Introducing small alkyl or halogen groups can influence binding affinity and metabolic stability.

-

Vector 3 (R³): The 3-Amino Group: While the primary amine is often crucial for hinge-binding, its substitution with small alkyl or acyl groups can be explored.[3] However, this should be approached with caution, as acylation or significant steric hindrance may disrupt the essential hydrogen bond to the kinase hinge backbone.

Caption: General synthetic workflow for derivative synthesis.

Protocol 2.1: Synthesis of the Parent Scaffold (E)

This protocol describes the O-alkylation of 5-hydroxy-1H-pyrazol-3-amine to form the core scaffold.

Materials:

-

5-hydroxy-1H-pyrazol-3-amine (1.0 eq)

-

2-(chloromethyl)pyridine hydrochloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-hydroxy-1H-pyrazol-3-amine in DMF, add K₂CO₃.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-(chloromethyl)pyridine hydrochloride portion-wise.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer three times with EtOAc.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) to yield the pure parent scaffold.

-

Validation: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: N1-Alkylation for Derivative Synthesis (F)

This protocol details the introduction of the R¹ group at the N1-position of the pyrazole.

Materials:

-

Parent Scaffold (E) (1.0 eq)

-

Alkyl or benzyl halide (R¹-X) (1.2 eq)

-

Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

-

Anhydrous DMF or THF

-

Saturated ammonium chloride solution

-

Standard workup reagents (EtOAc, brine, Na₂SO₄)

Procedure:

-

Dissolve the Parent Scaffold (E) in anhydrous DMF.

-

For Cs₂CO₃: Add cesium carbonate and stir for 10 minutes. For NaH: Cool the solution to 0°C and add NaH (60% dispersion in mineral oil) portion-wise. Allow to warm to room temperature and stir for 30 minutes.

-

Add the corresponding alkyl or benzyl halide (R¹-X) dropwise.

-

Stir the reaction at room temperature (or heat gently if required) for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction carefully by adding saturated ammonium chloride solution (especially for NaH).

-

Perform a standard aqueous workup as described in Protocol 2.1.

-

Purify the crude product via column chromatography or preparative HPLC.

-

Validation: Confirm the structure, purity, and regioselectivity of the N1-alkylation using ¹H NMR (look for disappearance of the N-H proton) and HRMS.

Biological Evaluation & Screening Cascade

A tiered screening approach is essential for efficiently identifying the most promising derivatives. [10]This involves a high-throughput primary biochemical assay followed by more complex cell-based assays for confirmed hits.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosolveit.de [biosolveit.de]

- 5. researchgate.net [researchgate.net]

- 6. steeronresearch.com [steeronresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Off-Target Effects of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine

Introduction: The Imperative of Selectivity in Drug Development

The compound 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine belongs to a chemical class frequently associated with kinase inhibition. Protein kinases are a large family of structurally related enzymes, making the development of highly selective inhibitors a significant challenge. Off-target interactions, where a drug binds to unintended proteins, can lead to a range of consequences from unexpected therapeutic benefits to severe adverse drug reactions (ADRs).[1][2] Therefore, a rigorous and systematic assessment of off-target effects is not merely a regulatory requirement but a cornerstone of developing safe and effective therapeutics.[3]

This guide provides a comprehensive, tiered strategy for characterizing the selectivity profile of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine. The approach is designed to be iterative, with data from each stage informing the subsequent steps, allowing for early identification of liabilities and enabling data-driven decisions to advance only the most promising candidates. We will move from broad, predictive in silico methods to high-throughput in vitro screens, followed by validation in cellular and whole-organism models.

A Tiered Approach to Off-Target Profiling

A successful off-target assessment strategy begins with a wide net and progressively focuses on the most biologically relevant interactions. This multi-pronged approach ensures a comprehensive understanding of a compound's pharmacological profile.

Caption: Tiered workflow for off-target assessment.

Tier 1: In Silico Predictive Profiling

Causality: Before committing significant resources to wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine. These methods leverage vast databases of known drug-target interactions and protein structures to identify proteins with binding sites that could accommodate the compound.[4][5] This approach is cost-effective and rapidly generates hypotheses for subsequent experimental validation.

Methodology:

-

Ligand-Based Approaches: Utilize Quantitative Structure-Activity Relationship (QSAR) models and chemical similarity searches. These methods compare the compound to a library of molecules with known biological activities, assuming that structurally similar molecules may have similar targets.[6][7]

-

Structure-Based Approaches: Employ molecular docking simulations if high-quality 3D structures of potential off-targets are available. This involves computationally placing the compound into the binding pocket of a protein and estimating the binding affinity.[6][8]

Data Output & Interpretation: The output is a ranked list of potential off-target proteins based on prediction scores or estimated binding energies. This list does not confirm interaction but serves as a critical tool to guide the design of experimental screening panels.

| Parameter | Description | Implication for Next Steps |

| Prediction Score | A calculated value indicating the likelihood of interaction. | High scores prioritize a target for inclusion in in vitro panels. |

| Target Class | e.g., Kinase, GPCR, Ion Channel, Nuclear Receptor. | Informs which primary screening panels are most relevant. |

| Known ADR Association | Indicates if the predicted target is linked to clinical adverse effects. | A hit on a target with known toxicity elevates its priority for investigation. |

Tier 2: In Vitro Biochemical Screening

Causality: This tier provides the first experimental evidence of off-target binding. By physically testing the compound against a large, diverse panel of purified proteins, we can empirically determine its selectivity profile. This stage is crucial for identifying direct molecular interactions, independent of cellular complexity.[10]

Protocol 1: Kinome-Wide Profiling (Competitive Binding Assay)

Principle: This assay measures the ability of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine to displace a proprietary ligand from the ATP-binding site of a large panel of kinases. The amount of bound ligand is quantified, and a reduction in signal indicates that the test compound is binding to the kinase. This method provides a thermodynamic measure of binding affinity (Kd).[11][12]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine in 100% DMSO. For initial screening, a single high concentration (e.g., 10 µM) is typically used.

-

Assay Reaction: In a multi-well plate, combine the test compound with kinase-tagged T7 phage and an immobilized, proprietary, broadly-selective kinase inhibitor.

-

Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Removal of Unbound Phage: Wash the plate to remove unbound phage.

-

Quantification: Elute the bound phage and quantify using qPCR. The amount of phage recovered is inversely proportional to the binding affinity of the test compound for the kinase.

-

Data Analysis: Results are typically expressed as percent of DMSO control. A lower percentage indicates stronger binding. Significant hits (e.g., >80% inhibition) are then selected for full dose-response curves to determine the dissociation constant (Kd).

Protocol 2: Broad Safety Pharmacology Profiling

Principle: To identify interactions with other major drug target classes, the compound is screened against a panel of receptors, ion channels, and transporters. Radioligand binding assays are a common format, where the compound's ability to displace a labeled ligand from its target is measured.[10][13][14]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine in 100% DMSO to a final assay concentration of 10 µM.

-

Assay Reaction: For each target, incubate the compound with a membrane preparation or cell line expressing the target protein and a specific radiolabeled ligand.

-

Incubation: Allow the reaction to proceed for a defined time at a specific temperature to reach binding equilibrium.

-

Separation: Rapidly filter the reaction mixture through a filter plate to separate the bound from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding relative to a vehicle (DMSO) control. A standard threshold for a "hit" is >50% inhibition.

Caption: Workflow for in vitro biochemical off-target screening.

Tier 3: In Vitro Cellular Assays

Causality: A compound that binds to an off-target protein in vitro may not necessarily have a functional consequence in a living cell. Cellular assays are essential to confirm target engagement in a physiological context and to assess the phenotypic outcome of off-target binding, such as cytotoxicity or pathway modulation.[15]

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay quantifies compound binding to a specific target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs. The test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.[16]

Step-by-Step Methodology:

-

Cell Culture: Plate cells transiently or stably expressing the NanoLuc®-fusion protein of an identified off-target in a white, 96- or 384-well assay plate.

-

Compound Addition: Prepare serial dilutions of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine and add to the cells.

-

Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

-

Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

-

Signal Detection: Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration required for 50% target occupancy in cells.

Protocol 4: General Cytotoxicity Assessment (CellTiter-Glo® Luminescent Assay)

Principle: This homogeneous assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity.[2][17]

Step-by-Step Methodology:

-

Cell Plating: Seed a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293) into a 96-well, clear-bottom, white-walled plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine (e.g., from 0.01 µM to 100 µM) for a specified time (e.g., 48 or 72 hours). Include vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Reagent Addition: Equilibrate the plate and its contents to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 5: High-Content Imaging for Multiparametric Toxicity Profiling

Principle: High-Content Analysis (HCA) uses automated microscopy and image analysis to simultaneously quantify multiple indicators of cellular health and toxicity (e.g., cell number, nuclear morphology, mitochondrial membrane potential, membrane permeability).[18][19] This provides a more detailed picture of the cytotoxic mechanism.

Step-by-Step Methodology:

-

Cell Culture and Dosing: Plate cells in a 96- or 384-well imaging plate and treat with the compound as described in Protocol 4.

-

Staining: At the end of the incubation period, add a cocktail of fluorescent dyes to the live cells. For example:

-

Hoechst 33342: Stains nuclei to measure cell count and nuclear condensation (apoptosis).

-

TMRM: Stains mitochondria with active membrane potential.

-

YOYO-1 Iodide: A cell-impermeant dye that stains the nuclei of dead cells.

-

-

Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well across different fluorescent channels.

-

Image Analysis: Use dedicated software to segment cells, identify nuclei, and quantify the intensity and morphology of each fluorescent probe on a per-cell basis.

-

Data Analysis: Quantify various parameters (e.g., percentage of dead cells, mitochondrial potential loss) and generate dose-response curves to identify the concentration at which specific toxic events occur.

Tier 4: In Vivo Safety and Toxicology Studies

Causality: The ultimate test of a compound's safety profile is in a whole-organism system. In vivo studies are required by regulatory agencies to assess the systemic effects of the compound, determine its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and identify a safe starting dose for human trials.[20][21] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Protocol 6: Acute Oral Toxicity Study in Rodents (Following OECD Guideline 423)

Principle: The Acute Toxic Class Method is a stepwise procedure used to estimate the acute oral toxicity of a substance. It uses a minimal number of animals to assign a GHS (Globally Harmonized System) classification.[22][23]

Step-by-Step Methodology:

-

Species Selection: Use a single sex of a standard rodent species (typically female rats, as they are often more sensitive).

-

Dosing: Administer 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine by oral gavage. The procedure starts with a dose from a defined series (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on any existing data.

-

Stepwise Procedure:

-

Dose a group of 3 animals at the starting dose.

-

The outcome (mortality or survival) determines the next step.

-

If mortality is observed, the next group is dosed at a lower level.

-

If no mortality is observed, the next group is dosed at a higher level.

-

-

Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days. Record body weight changes.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals.

-

Data Analysis: The results allow the substance to be assigned to a toxicity class without calculating a precise LD50. A limit test at 2000 mg/kg can be used for compounds with expected low toxicity.

Data Summary and Interpretation:

| Tier | Assay Type | Key Parameters Measured | Purpose |

| 1 | In Silico Prediction | Binding Score, Target Class | Hypothesis generation, guide experimental design |

| 2 | In Vitro Biochemical | % Inhibition, Kd, IC50 | Identify and quantify direct off-target binding |

| 3 | In Vitro Cellular | Cellular IC50, CC50, Phenotypic Changes | Confirm target engagement and assess functional consequences in cells |

| 4 | In Vivo Toxicology | Clinical Signs, Body Weight, Necropsy Findings | Evaluate systemic toxicity and determine No-Observed-Adverse-Effect Level (NOAEL) |

Conclusion and Self-Validating Principles

This structured, multi-tiered approach provides a robust framework for assessing the off-target profile of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine. The system is inherently self-validating: in silico predictions are tested by in vitro binding, which are in turn validated for functional relevance in cellular assays. Finally, the integrated in vitro and cellular data provide a mechanistic basis for interpreting the systemic effects observed in in vivo studies. By rigorously following this path, researchers can build a comprehensive safety profile, mitigate risks early in development, and increase the probability of successfully advancing a safe and effective drug candidate.

References

- Thermo Fisher Scientific. (n.d.). Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.

-

Koražija, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Retrieved from [Link]

-

Bora, R. P., & Saikia, S. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Pharmaceuticals. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

-

Chen, Z., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics. Retrieved from [Link]

-

García, I., et al. (2021). Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. Molecules. Retrieved from [Link]

-

Chen, B., et al. (2020). The Computational Models of Drug-target Interaction Prediction. Current Drug Metabolism. Retrieved from [Link]

-

Rix, U., & Superti-Furga, G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

-

Ding, Y., et al. (2022). Revealing Drug-Target Interactions with Computational Models and Algorithms. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Carlson, S. M., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Retrieved from [Link]

-

Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Retrieved from [Link]

-

Wang, Y., et al. (2020). The Computational Models of Drug-target Interaction Prediction. Current Drug Metabolism. Retrieved from [Link]

-

Eurofins Panlabs. (2013). Safety Screening Webinar. YouTube. Retrieved from [Link]

-

Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Retrieved from [Link]

-

Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Retrieved from [Link]

-

Chen, L., et al. (2019). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics. Retrieved from [Link]

-

Prior, H., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

de Graaf, C., et al. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KdMAX Kinase Assay Panel. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Retrieved from [Link]

-

Fadeel, B., et al. (2015). High throughput toxicity screening and intracellular detection of nanomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Retrieved from [Link]

-

Vilar, S., et al. (2016). Drug-Target Interactions: Prediction Methods and Applications. Current Drug Metabolism. Retrieved from [Link]

-

Crown Bioscience. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

-

Zhang, C., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. Retrieved from [Link]

-

Pharmaceutical Technology. (2022). Predicting Toxicity in Drug Development. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

ResearchGate. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

-

Bio-protocol. (2018). 2.6. MTT assay for cell viability. Retrieved from [Link]

-

ResearchGate. (2013). Safety screening in early drug discovery: An optimized assay panel. Retrieved from [Link]

-

Journal of the American Chemical Society. (2017). Binding Kinetics Survey of the Drugged Kinome. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Cell Viability Assay (MTT Assay) Protocol v1. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

-

Eurofins. (2017). GPCR Products and Services. Retrieved from [Link]

-

Excedr. (2023). An Introduction to High-Content Imaging. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

-

European Commission. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub. Retrieved from [Link]

-

Slideshare. (2018). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 7. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. eurofins.com [eurofins.com]

- 15. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

- 16. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]

- 17. promega.com [promega.com]

- 18. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. An Introduction to High-Content Imaging [excedr.com]

- 20. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

measuring the IC50 of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine

Application Note: IC50 Determination of 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine via TR-FRET Kinase Assay

Part 1: Introduction & Mechanistic Rationale

1.1 The Compound Class The molecule 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine belongs to the aminopyrazole class of small molecules, a "privileged scaffold" in medicinal chemistry.[1][2][3][4]

-

Pharmacophore: The 3-amino-pyrazole moiety typically functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of protein kinases (e.g., Aurora, CDK, or VEGFR families).[1][2][3][4]

-

Side Chain: The (pyridin-2-ylmethoxy) extension is designed to explore the solvent-exposed region or hydrophobic back-pockets, improving selectivity or potency compared to the naked scaffold.[1][2][3][4]

1.2 The Objective: IC50 Measurement The IC50 (half-maximal inhibitory concentration) is the quantitative measure of this compound's potency.[1][2][3][4] Because this molecule is a predicted ATP-competitive inhibitor, the assay must be designed to measure inhibition in the presence of ATP.[1][2][3][4]

1.3 Experimental Strategy: TR-FRET We will utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

-

Why? Unlike radiometric assays, TR-FRET is homogeneous (no wash steps), highly sensitive for fragment-sized molecules (low noise), and ratiometric (corrects for compound interference/quenching).[1][2][3][4]

-

Mechanism: The assay detects the phosphorylation of a synthetic peptide substrate labeled with a fluorophore.[2][3][4] An antibody labeled with a donor (Europium) binds the phosphorylated product.[2][3][4] When close to the acceptor (ULight/APC) on the peptide, energy transfer occurs.[1][2][3][4] The inhibitor disrupts this signal.[2][3][4]

Part 2: Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | 5-(pyridin-2-ylmethoxy)-1H-pyrazol-3-amine | The inhibitor.[1][2][3][4] |

| Target Enzyme | Recombinant Kinase (e.g., Aurora A) | The biological target.[2][4] |

| Substrate | ULight-labeled Peptide (e.g., ULight-PLK) | Substrate for phosphorylation.[1][2][3][4] |

| ATP | Ultra-pure Adenosine Triphosphate | Co-substrate (donor).[2][3][4] |

| Detection Ab | Eu-W1024 Anti-phospho Antibody | FRET Donor. |